Desertomycin is classified as a polyketide antibiotic. It is derived from marine actinomycetes, which are known for their ability to produce a wide range of bioactive natural products. The specific strain that produces desertomycin is Streptomyces althioticus MSM3, which was isolated from the Cantabrian Sea region . The compound exhibits structural similarities to other known antibiotics but possesses unique features that enhance its efficacy against resistant bacterial strains.
The biosynthesis of desertomycin involves complex enzymatic processes primarily facilitated by polyketide synthases. Recent studies have identified key enzymes involved in its biosynthetic pathway, particularly an amidinohydrolase named DstH, which catalyzes the conversion of desertomycin B to desertomycin A by hydrolyzing the amidino group . This enzymatic step is crucial for the final structural formation of the antibiotic.
The synthesis pathway begins with the incorporation of specific building blocks, including 4-guanidinylbutanoyl-CoA, which serves as a starter unit for polyketide synthesis. The process involves multiple elongation and modification steps leading to the formation of the macrolactone structure characteristic of desertomycin .
Desertomycin A has a molecular formula of with a molecular weight of 1192.5 g/mol . The structure consists of a macrolactone ring and various functional groups that contribute to its biological activity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure. For instance, NMR data indicate multiple oxygenated methines and methylenes, confirming the presence of complex stereochemistry within the molecule .
Desertomycin undergoes various chemical reactions that are pivotal for its bioactivity. The amidinohydrolase DstH plays a significant role in converting desertomycin B to desertomycin A, highlighting a critical reaction in its biosynthetic pathway. This conversion is essential for enhancing the antibiotic properties of the compound, particularly against resistant strains of bacteria .
Additionally, desertomycin can interact with different biological targets due to its diverse functional groups, leading to varying degrees of antimicrobial and anticancer activities depending on the specific cellular context.
The mechanism by which desertomycin exerts its antibiotic effects involves disrupting bacterial cell wall synthesis and function. It binds to specific targets within bacterial cells, leading to inhibition of growth and eventual cell death. Studies have shown that desertomycin G exhibits potent activity against clinical isolates of Mycobacterium tuberculosis, particularly those resistant to existing antibiotics .
Moreover, its ability to affect tumor cell lines suggests that it may interfere with cellular proliferation pathways common in cancer cells while sparing normal cells .
Desertomycin is characterized by several notable physical properties:
Chemical properties include reactivity due to functional groups such as hydroxyls and amines, which can participate in further chemical modifications or interactions with biological macromolecules.
Desertomycin has significant potential in various scientific fields:
Research continues into optimizing these applications through structural modifications and exploring synergistic effects with other therapeutic agents .
The desertomycin family of macrolide antibiotics emerged from efforts to address antibiotic resistance through novel natural product discovery. Desertomycin A, the inaugural compound, was first isolated in the late 20th century from terrestrial Streptomyces species found in arid environments, reflecting its namesake origins [9]. Early structural characterization revealed a 42-membered macrolactone ring decorated with hydroxyl groups, methyl substituents, and a sugar moiety (typically α-D-mannopyranose), distinguishing it from smaller macrolides like erythromycin [2] [5]. This complex architecture underpinned its bioactivity against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis [9].
The resurgence of interest in desertomycins began around 2021, driven by innovative cultivation techniques. The modified Crowded Plate Technique (mCPT) enabled the activation of silent biosynthetic gene clusters in soil actinomycetes, leading to the identification of desertomycin H from a previously uncultivated Streptomyces strain [1] [9]. This technique leveraged microbial interactions to induce antibiotic production, yielding over 1,400 antibiotic-producing isolates, 6 of which showed potent activity against vancomycin-intermediate Staphylococcus aureus (VISA) [1]. Concurrently, desertomycin G was isolated from the marine actinomycete Streptomyces althioticus MSM3 associated with intertidal seaweed (Ulva sp.) in the Cantabrian Sea [2]. Its structure featured a C-24 methyl group and a Δ⁴ double bond, expanding the chemical diversity of the family [2] [5].
Desertomycins are predominantly synthesized by phylogenetically diverse Streptomyces species, though their biosynthetic potential spans multiple actinobacterial genera. Initial producers belonged to terrestrial taxa such as Streptomyces flavofungini and Streptomyces macronensis [5] [9]. The discovery of desertomycin G from the marine-derived Streptomyces althioticus MSM3 demonstrated ecological adaptability, with genomic analysis confirming a 99.9% 16S rDNA identity to the terrestrial Streptomyces althioticus (AY999808) [2] [5].
Recent advances in genome mining have elucidated evolutionary patterns in desertomycin biosynthesis. The desertomycin B gene cluster in Streptomyces nobilis JCM4274 shares high homology with that of Streptomyces flavofungini TRM90047, particularly in polyketide synthase (PKS) modules [5]. However, key differences exist in thioesterase domains, where Streptomyces flavofungini exhibits a six-amino-acid elongation in the central region. This genetic variation likely enables macrocycle size diversification, facilitating the production of 44-membered desertomycins (e.g., desertomycins 44-1 and 44-2) alongside classical 42-membered variants [5]. Marine adaptations are further evidenced by Streptomyces althioticus MSM3, which thrives in saline conditions and associates with eukaryotic hosts—a trait linked to horizontal gene transfer of biosynthetic pathways [2] [3].
Table 1: Desertomycin-Producing Actinomycetes and Their Ecological Niches
Strain Designation | Taxonomic Identity | Source Environment | Compound(s) Produced |
---|---|---|---|
Not specified | Streptomyces flavofungini | Thar Desert soil (Rajasthan) | Desertomycin A, 44-1, 44-2 |
MSM3 | Streptomyces althioticus | Intertidal seaweed (Ulva sp.) | Desertomycin G |
TRM90047 | Streptomyces flavofungini | Soil | Desertomycins 44-1, 44-2, A |
AZS17 (via mCPT screening) | Uncultivated Streptomyces | Complex soil communities | Desertomycin H |
Desertomycins belong to the marginolactone subclass of macrolides, characterized by aminopolyol polyketide structures with large macrolactone rings (42–44 atoms) and extensive glycosylation [2] [5]. This distinguishes them from classical 14- (erythromycin) or 15-membered (azithromycin) macrolides, which lack the intricate polyol motifs and exhibit narrower ring sizes [4] [6]. Functionally, desertomycins share the universal macrolide mechanism of bacterial protein synthesis inhibition via 50S ribosomal subunit binding but display enhanced activity against multidrug-resistant pathogens due to structural rigidity and membrane-permeabilizing properties [1] [8].
Their biological scope extends beyond antibacterial effects. Desertomycin G exhibits notable cytotoxicity against human adenocarcinoma cell lines (DLD-1 and MCF-7), reducing viability by 50% at 2.5–5.0 μM concentrations [2] [7]. Additionally, desertomycins 44-1 and 44-2 inhibit Mycobacterium tuberculosis (EC₅₀ = 25–50 μg/mL) by targeting ribosomal proteins (RPSL, RPLC) and proteostasis regulators (CLPC1), validated through molecular docking studies [5].
Table 2: Structural and Functional Comparison of Desertomycins with Classical Macrolides
Feature | Desertomycins | Classical Macrolides (e.g., Erythromycin) |
---|---|---|
Ring Size | 42–44-membered lactone | 14–16-membered lactone |
Glycosylation | α-D-Mannopyranose common | Desosamine/cladinose common |
Backbone Complexity | Polyol chains with 8–10 olefins | Single hydroxylation pattern |
Biological Spectrum | Antibacterial, antimycobacterial, cytotoxic | Primarily antibacterial |
Key Molecular Targets | 50S ribosome, ClpC1 protease | 50S ribosome exclusively |
The chemical diversity of desertomycins arises from variations in ring closure sites, oxidation states (e.g., Δ⁴ double bond in desertomycin G), and glycosylation patterns [2] [5]. For instance, desertomycin H’s structure remains partially elucidated but shares core lactone features with desertomycin A, as determined via mass spectrometry fragmentation patterns [1] [9]. This structural versatility positions desertomycins as a promising scaffold for engineering next-generation macrolides with expanded therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: